molecular formula C17H16N4O2 B11500780 (4-Benzooxazol-2-ylpiperazin-1-yl)(pyridin-3-yl)methanone

(4-Benzooxazol-2-ylpiperazin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B11500780
M. Wt: 308.33 g/mol
InChI Key: SDNDQIYIVPZQMM-UHFFFAOYSA-N
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Description

2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a heterocyclic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a pyridine-3-carbonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Piperazine Substitution: The benzoxazole core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzoxazole.

    Pyridine-3-Carbonyl Substitution: Finally, the piperazine-substituted benzoxazole is reacted with pyridine-3-carbonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(PYRIDINE-3-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to its specific combination of a benzoxazole core, piperazine ring, and pyridine-3-carbonyl group, which together contribute to its distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H16N4O2/c22-16(13-4-3-7-18-12-13)20-8-10-21(11-9-20)17-19-14-5-1-2-6-15(14)23-17/h1-7,12H,8-11H2

InChI Key

SDNDQIYIVPZQMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CN=CC=C4

Origin of Product

United States

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